C19H18O5

Hypoxia biology HIF-1 inhibition Cancer pharmacology

Moracin O (CAS 123702-97-6, molecular formula C19H18O5, MW 326.34 g/mol) is a prenylated 2-arylbenzofuran natural product isolated from the root bark of Morus species (Moraceae). It belongs to the structural class of phenylpropanoids and polyketides, specifically the 2-arylbenzofuran flavonoid subclass, and is distinguished from close analogs such as Moracin P by its five-membered A-ring and from Moracin Q by its hydroxylation pattern.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B1516961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H18O5
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2
InChIInChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3
InChIKeyOYZXFEYPXDHMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moracin O (C19H18O5) Procurement Guide: Key Chemical Identity and Sourcing Characteristics


Moracin O (CAS 123702-97-6, molecular formula C19H18O5, MW 326.34 g/mol) is a prenylated 2-arylbenzofuran natural product isolated from the root bark of Morus species (Moraceae) [1]. It belongs to the structural class of phenylpropanoids and polyketides, specifically the 2-arylbenzofuran flavonoid subclass, and is distinguished from close analogs such as Moracin P by its five-membered A-ring and from Moracin Q by its hydroxylation pattern [2]. Moracin O has emerged as a lead scaffold in hypoxia biology and smooth muscle pharmacology, making its unambiguous sourcing critical for reproducible research.

Why Generic Substitution of C19H18O5 Compounds Fails: The Moracin O Specificity Problem


Compounds sharing the C19H18O5 formula cannot be treated as interchangeable because the 2-arylbenzofuran scaffold displays extreme sensitivity to stereochemistry, A-ring size, and hydroxyl substitution pattern. (R)-(−)-Moracin O inhibits HIF-1 with an IC50 of 0.19 nM, while its (S)-(+)-enantiomer is >30,000-fold less active (IC50 6.22 mM) in the identical cell-based HRE reporter assay [1]. Even within the natural moracin family, the six-membered A-ring analog Moracin P is approximately 1.6-fold less potent against HIF-1 (IC50 10.7 nM) and 6.3-fold less potent at reducing OGD-induced ROS (IC50 1.9 µM vs 0.3 µM) [2][3]. Procurement of the correct absolute configuration and analog is therefore non-negotiable for assay reproducibility.

Quantitative Differentiation Evidence for Moracin O (C19H18O5) Against Closest Analogs and Alternatives


HIF-1 Transcriptional Inhibition: Moracin O vs. Moracin P vs. Moracin Q in Cell-Based Reporter Assay

In a cell-based HRE-luciferase reporter assay performed in human Hep3B hepatoblastoma cells under hypoxic conditions (1% O2, 16 h), racemic (±)-Moracin O exhibited an IC50 of 6.76 nM against HIF-1 transcriptional activity [1]. This is 1.6-fold more potent than Moracin P (IC50 10.7 nM), which differs only in A-ring size (six-membered vs five-membered), and approximately 870-fold more potent than Moracin Q (IC50 5.88 µM), a 2-arylbenzofuran with altered hydroxyl substitution [2]. The data demonstrate that the five-membered A-ring and specific resorcinol-type D-ring substitution pattern of Moracin O are critical for potent HIF-1 suppression.

Hypoxia biology HIF-1 inhibition Cancer pharmacology

Enantiomeric Discrimination: (R)-(−)-Moracin O vs. (S)-(+)-Moracin O HIF-1 Inhibitory Activity

Asymmetric synthesis and chiral resolution revealed profound enantiomer-dependent HIF-1 inhibition: (R)-(−)-Moracin O demonstrated an IC50 of 0.19 nM, making it 35.6-fold more potent than racemic (±)-Moracin O (IC50 6.76 nM) and approximately 32,700-fold more potent than (S)-(+)-Moracin O (IC50 6.22 mM) in the same Hep3B HRE-luciferase assay [1]. All compounds showed no cytotoxicity at active concentrations. This establishes the (R)-configuration at the dihydrofuran ring as essential for target engagement.

Chiral pharmacology Stereochemistry-activity relationship HIF-1 inhibition

Neuroprotection Against OGD-Induced Oxidative Stress: Moracin O vs. Moracin P vs. Mulberrofuran Q

In an oxygen-glucose deprivation (OGD) model using SH-SY5Y neuroblastoma cells, all three 2-arylbenzofurans (Moracin O, Moracin P, and Mulberrofuran Q) enhanced cell viability in a dose-dependent manner, but Moracin O was the most potent inhibitor of OGD-induced ROS production with an IC50 of 0.3 µM [1]. This represents a 6.3-fold superiority over Moracin P (IC50 1.9 µM) and a 40-fold superiority over Mulberrofuran Q (IC50 12.1 µM). Cell viability EC50 values were 12.6 µM for Moracin O, 10.4 µM for Moracin P, and 15.9 µM for Mulberrofuran Q, indicating Moracin O provides the best combination of ROS suppression and cytoprotection among the three.

Neuroprotection Ischemia-reperfusion Oxidative stress

Smooth Muscle Antispasmodic Activity: Moracin O vs. Papaverine in Isolated Tissue Bath Assays

In isolated rat ileum and tracheal smooth muscle preparations, Moracin O (compound 5) demonstrated superior antispasmodic efficacy compared with the clinical reference drug papaverine [1]. Moracin O achieved an Emax of 85.3 ± 4.4% inhibition of ileal contractions (vs. 63.6 ± 6.3% for papaverine) and 309.5 ± 17.7 mg maximal effect on tracheal preparations (vs. 233.7 ± 15.4 mg for papaverine). The difference in ileal Emax was statistically significant (p < 0.05). Among seven phenolic compounds isolated from Morus nigra root bark, Moracin O was one of only three identified as strong antispasmodic agents, with Moracin P (compound 4) not showing comparable activity.

Antispasmodic Smooth muscle pharmacology Natural product therapeutics

Synthetic Analog SAR: Critical Role of 2-Arylbenzofuran Ring and (R)-Configuration Confirmed by Systematic Analog Probing

A systematic SAR study of 32 moracin O and P analogs tested in the Hep3B HRE-luciferase assay demonstrated that removal of one D-ring hydroxyl group (analog 4), removal of both hydroxyls (analogs 11–13), or replacement of the benzofuran with an ester linkage (analogs 16–20) all abolished HIF-1 inhibitory activity [1]. Only analogs retaining the intact 2-arylbenzofuran core with appropriate hydroxylation maintained potency. The representative optimized analog (compound 5) not only retained HIF-1 reporter inhibition but also suppressed HIF-1α protein accumulation and downstream target gene (VEGF) expression under hypoxia, confirming on-target mechanism. This reinforces that Moracin O's scaffold integrity is non-redundant among benzofuran natural products.

Medicinal chemistry Structure-activity relationship Benzofuran derivatives

C4 Photosynthetic Herbicide Selectivity: Unguinol (C19H18O5 Depsidone Isomer) vs. Moracin O Structural and Functional Divergence

The C19H18O5 molecular formula also encompasses the depsidone unguinol, which inhibits pyruvate phosphate dikinase (PPDK) with an IC50 of 42.3 µM and selectively inhibits C4 plant growth over C3 plants [1]. This is an entirely different molecular scaffold (depsidone vs. 2-arylbenzofuran) with a distinct biological target unrelated to HIF-1 or smooth muscle contraction. Moracin O has not been reported to inhibit PPDK, and unguinol has not been reported to inhibit HIF-1. This illustrates that even isomers sharing identical molecular formulae can possess divergent bioactivities and target profiles.

Herbicide discovery Pyruvate phosphate dikinase C4 plant selectivity

Optimal Research and Industrial Application Scenarios for Moracin O (C19H18O5) Based on Verified Differentiation Evidence


Hypoxia-Inducible Factor (HIF-1) Targeted Cancer Drug Discovery

Moracin O (specifically the (R)-(−)-enantiomer, IC50 0.19 nM in Hep3B HRE-luciferase assay) serves as a validated positive control and scaffold for HIF-1 inhibitor screening cascades. Its 35.6-fold potency advantage over the racemate and 1.6-fold advantage over Moracin P make it the optimal choice for structure-based lead optimization programs targeting tumor hypoxia adaptation pathways [1][2]. The SAR established by Xia et al. (2011) provides a rational framework for further analog design, confirming that the 2-arylbenzofuran core and (R)-configuration are indispensable for activity.

Cerebral Ischemia and Oxidative Stress Neuroprotection Research

Moracin O is the preferred tool compound for OGD/R (oxygen-glucose deprivation/reperfusion) models in SH-SY5Y neuroblastoma cells, with a ROS inhibition IC50 of 0.3 µM—6.3-fold more potent than Moracin P and 40-fold more potent than Mulberrofuran Q [1]. Its concurrent cell viability EC50 of 12.6 µM provides a workable therapeutic window for in vitro neuroprotection studies. Researchers should use Moracin O as the benchmark for comparing novel neuroprotective 2-arylbenzofuran analogs.

Gastrointestinal and Respiratory Smooth Muscle Antispasmodic Development

Moracin O's superior antispasmodic efficacy over papaverine (Emax 85.3% vs. 63.6% in ileum; 309.5 mg vs. 233.7 mg in trachea, p < 0.05) supports its use as a lead compound for developing next-generation antispasmodic agents targeting irritable bowel syndrome and asthma [1]. The compound's identification as one of only three active principles among seven Morus nigra phenolics further supports its selection as a marker compound for quality control of antispasmodic mulberry preparations.

Chiral Pharmacology Teaching and Stereochemistry-Activity Demonstration

The >30,000-fold difference in HIF-1 inhibitory potency between (R)-(−)-Moracin O (IC50 0.19 nM) and (S)-(+)-Moracin O (IC50 6.22 mM) constitutes one of the most dramatic enantiomeric activity ratios reported for a natural product [1]. This makes Moracin O an exceptional teaching tool for academic pharmacology and medicinal chemistry courses to illustrate the critical importance of chirality in drug-target interactions, as well as a calibration standard for chiral analytical method development.

Quote Request

Request a Quote for C19H18O5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.